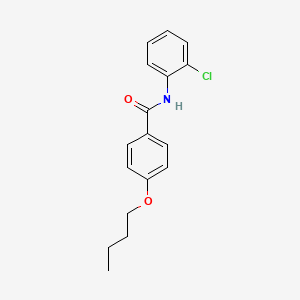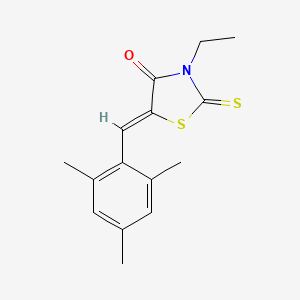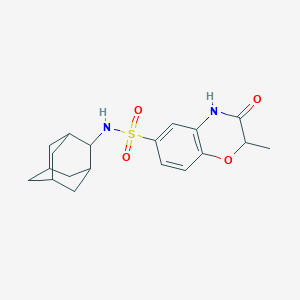![molecular formula C17H16N4O2 B4888088 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4888088.png)
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one
Übersicht
Beschreibung
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrido[4,3-d]pyrimidines, which have been studied for their anti-cancer, anti-inflammatory, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one is mainly attributed to its inhibition of CDK4 and NF-κB pathways. CDK4 is a key regulator of the cell cycle and its inhibition by this compound leads to cell cycle arrest and apoptosis in cancer cells. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. This compound inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory responses are also reduced by this compound through the inhibition of NF-κB activation, resulting in the reduction of pro-inflammatory cytokine and chemokine production. In viral infections, this compound inhibits the viral polymerase activity, leading to the suppression of viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, this compound also has some limitations, such as its poor solubility in water and low bioavailability, which can affect its efficacy in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one. One potential area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases such as neurodegenerative disorders. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves the inhibition of CDK4 and NF-κB pathways, leading to various biochemical and physiological effects. While this compound has some limitations, its easy synthesis and stability make it a valuable tool for scientific research. Future research on this compound may lead to the development of novel therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and viral infections. In cancer research, this compound has shown promising results as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in the progression of various cancers. This compound has also been studied for its anti-inflammatory effects, which are mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway. Additionally, this compound has been shown to exhibit anti-viral activity against hepatitis B virus (HBV) by inhibiting the viral polymerase activity.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-6-phenylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-14-12-18-17(20-8-10-23-11-9-20)19-15(14)6-7-21(16)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIDBLMFVLYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4888010.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)
![2-(1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4888030.png)
![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)
![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888043.png)
![1-[(3-methylbutyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)
![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B4888051.png)



![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B4888095.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4888103.png)
